molecular formula C20H19FN2O5S3 B2781719 5-fluoro-2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 898413-94-0

5-fluoro-2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2781719
M. Wt: 482.56
InChI Key: ANIKNNKBQNIQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, biology, and chemistry1.



Synthesis Analysis

The synthesis analysis of a compound involves understanding the chemical reactions used to produce it. This includes the starting materials, the reaction conditions, and the yield of the product1.



Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using various spectroscopic methods such as NMR, IR, and X-ray crystallography1.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes understanding the reaction conditions, the products formed, and the mechanism of the reaction1.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined using various experimental techniques1.


Scientific Research Applications

Antiviral Applications

The compound has shown potential in the development of antiviral agents. In particular, derivatives with similar structural features have demonstrated potent anti-dengue virus (DENV) activity. For instance, certain diarylpyrazolylquinoline derivatives have exhibited significantly more active anti-DENV-2 activity than ribavirin, a known antiviral drug. This includes the inhibition of DENV replication in both viral protein and mRNA levels, as well as effective protection in mouse models from DENV infection, highlighting the potential of such compounds as antiviral agents (Lee et al., 2017).

Fluorescence Probing and Zinc Detection

The compound's structural family has been involved in the synthesis of fluorescent probes for Zn2+ detection. A specific derivative designed and synthesized for this purpose showed increased UV/vis absorption and significant fluorescence emission upon Zn2+ addition. Such properties suggest its utility in improving cell membrane permeation compared to other probes, indicating its potential in biochemical and medical research for Zn2+ detection in biological systems (Aoki et al., 2008).

Anticancer Research

The structural class to which this compound belongs includes derivatives that have been explored for their anticancer potential. Notably, aminothiazole-paeonol derivatives, which share a similar structural motif, have demonstrated high anticancer potential against various cancer cell lines. This includes significant inhibitory activity against human gastric adenocarcinoma and colorectal adenocarcinoma cells, suggesting the potential for the development of novel anticancer therapies (Tsai et al., 2016).

COX-2 Inhibition for Anti-inflammatory Applications

Additionally, derivatives containing the benzenesulfonamide moiety have been synthesized and evaluated for their cyclooxygenase-2 (COX-2) inhibitory activities. The research in this area has led to the development of compounds with significant anti-inflammatory activity, suggesting the relevance of this structural class in the design of COX-2 specific inhibitors for the treatment of conditions like arthritis and acute pain (Pal et al., 2003).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks to health and the environment. This includes its toxicity, flammability, and disposal methods1.


properties

IUPAC Name

5-fluoro-2-methoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O5S3/c1-28-18-9-7-15(21)12-19(18)30(24,25)22-16-8-6-14-4-2-10-23(17(14)13-16)31(26,27)20-5-3-11-29-20/h3,5-9,11-13,22H,2,4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIKNNKBQNIQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.